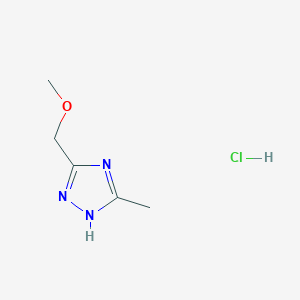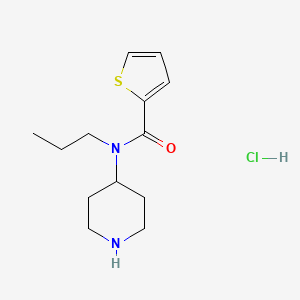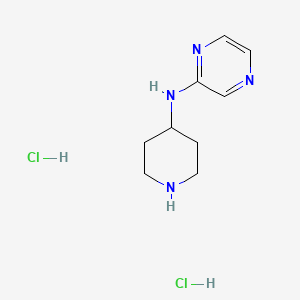
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
Overview
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The methoxymethyl and methyl groups attached to the triazole ring suggest that it could have properties similar to other alkylated triazoles.
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition or azide-alkyne Huisgen cycloaddition . These methods might be adapted for the synthesis of “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride”.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable compounds that are resistant to oxidation and reduction . They are also generally soluble in common organic solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride derivatives have been synthesized and shown to possess antimicrobial activities. Some of these compounds displayed good to moderate activities against various microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Role in Organic Synthesis
This compound has been used in the synthesis of various organic compounds, including 1,2,4-triazole derivatives. Its reactivity and versatility in organic synthesis have been explored in different studies, demonstrating its role in the development of new molecules with potential biological activities (Iddon & Nicholas, 1996).
Antibacterial Properties
The compound has shown potential in the synthesis of derivatives with antibacterial properties. The research on these derivatives includes their synthesis and investigation of their antibacterial efficacy, adding to the compound's significance in medicinal chemistry (Ирадян et al., 2014).
Use in Heterocyclic Chemistry
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride plays a role in the field of heterocyclic chemistry. It is used in the synthesis and functionalization of various heterocyclic compounds, contributing to the development of new chemical entities with diverse applications (Holzer & Ruso, 1992).
Applications in Cancer Research
Derivatives of this compound have been studied for their anti-cancer properties. Through molecular docking studies, certain derivatives have shown potential as inhibitors in cancer research, highlighting the compound's relevance in the development of new anticancer agents (Karayel, 2021).
Future Directions
The future directions for this compound would depend on its potential applications. Triazoles are a focus of research in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Therefore, “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride” could potentially have interesting applications in these areas.
properties
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXRSEPXDKJNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)



![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)


